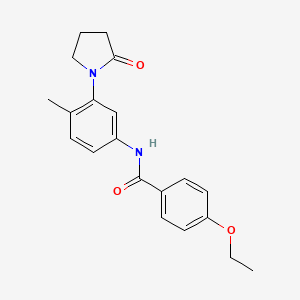

4-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

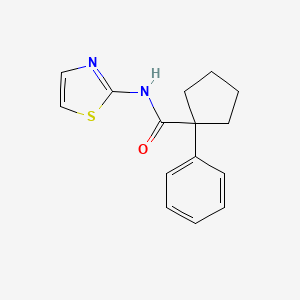

This compound is a benzamide derivative with an ethoxy group at the 4-position of the benzene ring and a substituted phenyl group at the nitrogen of the amide. The phenyl group is substituted at the 4-position with a methyl group and at the 3-position with a 2-oxopyrrolidin-1-yl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with various substituents adding complexity to the structure. The presence of the 2-oxopyrrolidin-1-yl group could introduce interesting conformational aspects due to the ring structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The amide group could potentially undergo hydrolysis under acidic or basic conditions. The ethoxy group might be susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar groups like the amide could increase its solubility in polar solvents. The aromatic rings could contribute to increased stability and rigidity in the molecule .科学的研究の応用

Synthesis and Precursor Use

4-ethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzamide serves as a crucial compound in the synthesis of various benzamide derivatives, demonstrating its importance in medicinal chemistry. For instance, a high-yield synthesis method of benzamide precursors like (S)-BZM and (S)-IBZM, which are pivotal for the preparation of (S)-123I-IBZM, a radiopharmaceutical used in brain imaging, highlights the compound's utility in synthesizing complex molecules (Bobeldijk et al., 1990).

Neuroleptic and Anticancer Properties

The neuroleptic activity of benzamides, including those related to this compound, has been extensively studied. These compounds exhibit significant inhibitory effects on stereotyped behavior induced by apomorphine in rats, indicating potential therapeutic applications in psychosis treatment due to their potent neuroleptic properties (Iwanami et al., 1981).

Moreover, the compound's framework has been utilized in developing coumarin-based benzopyranone derivatives, showing promising cytotoxic effects against human lung cancer cells. These derivatives induce apoptosis through modulation of pro- and anti-apoptotic pathways, showcasing potential anticancer applications (Musa et al., 2012).

Nootropic Activity

The structural motif of this compound is foundational in the synthesis of potential nootropic agents. Studies involving the transformation of 4-(aminomethyl)-1-benzyl-2-oxopyrrolidine into various carboxamides and their subsequent evaluation for nootropic activity underscore the importance of this chemical backbone in developing cognitive-enhancing drugs (Valenta et al., 1994).

Enantioselective Synthesis

The compound also plays a role in enantioselective synthesis processes, contributing to the development of chiral molecules with potential pharmacological applications. For example, N-methoxy-N-methylamide derived from (S)-methylpyroglutamate, facilitated by the compound's structural features, enables the addition of Grignard reagents, leading to the creation of enantiomerically pure molecules (Calvez et al., 1998).

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of 4-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide are currently unknown. This compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

The pyrrolidine ring in its structure may contribute to its stereochemistry and increase its three-dimensional coverage, potentially influencing its interaction with biological targets .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Compounds with a pyrrolidine ring have been found to have diverse biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

For instance, the pyrrolidine ring is known to enhance the exploration of the pharmacophore space due to sp3-hybridization, which could potentially affect the compound’s bioavailability .

Result of Action

The specific molecular and cellular effects of this compound’s action are currently unknown. Compounds containing a pyrrolidine ring have been associated with a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

特性

IUPAC Name |

4-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-25-17-10-7-15(8-11-17)20(24)21-16-9-6-14(2)18(13-16)22-12-4-5-19(22)23/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMAOLZRWKTERS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)C)N3CCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-chlorophenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2866716.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2866717.png)

![4-[4-[(6-Phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonylmorpholine](/img/structure/B2866721.png)

![(2-Fluorophenyl)-(3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2866723.png)

![1-[4-(butyrylamino)benzoyl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B2866725.png)

![1-(5,6-Dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2866726.png)

![N-(2-(6-mercapto-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2866730.png)

![3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B2866731.png)